REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:9]([O:11][CH3:12])=[O:10])=[N:4][CH:5]=[C:6]([NH2:8])[N:7]=1.[FH:13]>>[NH2:1][C:2]1[C:3]([C:9]([O:11][CH3:12])=[O:10])=[N:4][C:5]([F:13])=[C:6]([NH2:8])[N:7]=1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=C(N1)N)C(=O)OC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
F
|
Control Type
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UNSPECIFIED
|
Setpoint
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-78 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
at <78° C.
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
ADDITION
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Details
|
The reaction residue is treated with conc. hydrochloric acid (60 ml.)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
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DISSOLUTION
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Details
|
dissolved in water (75 ml.)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=C(N1)N)F)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |